N-benzyl-N-methyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide
Description
N-benzyl-N-methyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide: is a synthetic organic compound with the molecular formula C18H21NOS It features a cyclopentanecarboxamide core substituted with a benzyl group, a methyl group, and a thiophen-2-yl group
Properties
IUPAC Name |
N-benzyl-N-methyl-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-19(14-15-8-3-2-4-9-15)17(20)18(11-5-6-12-18)16-10-7-13-21-16/h2-4,7-10,13H,5-6,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKULLPBUCQFXPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves the following steps:
Formation of the Cyclopentanecarboxamide Core: This can be achieved through the reaction of cyclopentanone with an appropriate amine under acidic or basic conditions to form the cyclopentanecarboxamide.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Introduction of the Methyl Group: The methyl group can be introduced through methylation reactions, often using methyl iodide or dimethyl sulfate.
Introduction of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophen-2-yl boronic acid derivative and a suitable palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, catalysts, and reaction temperatures to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group of the cyclopentanecarboxamide, using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Benzyl chloride, methyl iodide, dimethyl sulfate, palladium catalysts.
Major Products Formed:
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced cyclopentanecarboxamide derivatives.
Substitution: Functionalized derivatives with various substituents on the benzyl or methyl groups.
Scientific Research Applications
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids, potentially leading to the development of new biochemical tools or therapeutic agents.
Medicine: Research into the pharmacological properties of N-benzyl-N-methyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide may reveal its potential as a drug candidate, particularly in areas such as anti-inflammatory, antimicrobial, or anticancer therapies.
Industry: The compound’s unique properties may find applications in the development of advanced materials, such as organic semiconductors, corrosion inhibitors, or components in organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring may play a crucial role in binding to these targets, while the benzyl and methyl groups can modulate the compound’s overall affinity and specificity. Detailed studies on the compound’s binding kinetics and molecular pathways are necessary to fully elucidate its mechanism of action .
Comparison with Similar Compounds
N-Benzyl-1-(thiophen-2-yl)methanamine: This compound shares the benzyl and thiophen-2-yl groups but lacks the cyclopentanecarboxamide core.
Thiophene Derivatives: Various thiophene-based compounds exhibit similar structural features and are known for their diverse biological and industrial applications.
Uniqueness: N-benzyl-N-methyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide stands out due to its unique combination of a cyclopentanecarboxamide core with benzyl, methyl, and thiophen-2-yl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Biological Activity
N-benzyl-N-methyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a synthetic organic compound with the molecular formula CHNOS, characterized by a cyclopentanecarboxamide core substituted with a benzyl group, a methyl group, and a thiophen-2-yl group. This compound has garnered interest in various biological fields due to its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is pivotal to its biological activity. The presence of the thiophene ring is believed to enhance interactions with biological macromolecules, such as proteins and nucleic acids, potentially leading to novel biochemical tools or therapeutic agents. The overall molecular weight is 299.43 g/mol, and it features significant lipophilicity due to its hydrophobic substituents, which may influence its bioavailability and interaction with cellular targets.
The mechanism of action for this compound is primarily through its binding to specific molecular targets, including enzymes and receptors. The thiophene moiety plays a critical role in these interactions, while the benzyl and methyl groups modulate the compound's affinity and specificity towards these targets. Detailed studies on binding kinetics are essential for elucidating its precise action pathways.
Antimicrobial Activity
Research indicates that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. In vitro studies suggest that modifications in the molecular structure can enhance antibacterial potency, indicating a potential for developing new antibiotics based on this scaffold .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. Studies have demonstrated that related compounds can suppress tumor growth in xenograft models. For example, some thiophene derivatives have shown promising results against ovarian cancer xenografts with significant tumor growth inhibition . The structural features of this compound may similarly contribute to anticancer activity through mechanisms such as apoptosis induction or cell cycle arrest.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
